molecular formula C30H27N3O B1599082 6'-(Indolin-1-yl)-1,3,3-trimethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine] CAS No. 114747-44-3

6'-(Indolin-1-yl)-1,3,3-trimethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]

Cat. No.: B1599082
CAS No.: 114747-44-3
M. Wt: 445.6 g/mol
InChI Key: PITZBBWQUBGWTD-UHFFFAOYSA-N
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Description

Spiro[2H-indole-2,3’-[3H]naphth[2,1-b][1,4]oxazine], 6’-(2,3-dihydro-1H-indol-1-yl)-1,3-dihydro-1,3,3-trimethyl- is a complex organic compound known for its unique photochromic properties. This compound belongs to the spirooxazine family, which is characterized by the presence of a spiro linkage between an indoline and a naphthoxazine moiety. The compound exhibits significant changes in its molecular structure and optical properties upon exposure to light, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2H-indole-2,3’-[3H]naphth[2,1-b][1,4]oxazine], 6’-(2,3-dihydro-1H-indol-1-yl)-1,3-dihydro-1,3,3-trimethyl- typically involves the condensation of an indoline derivative with a naphthoxazine precursor. The reaction is usually carried out under acidic conditions to facilitate the formation of the spiro linkage. Common reagents used in the synthesis include indoline, naphthoxazine, and an acid catalyst such as hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

    Photochromism: The compound undergoes reversible photochromic reactions, where it changes color upon exposure to ultraviolet (UV) light.

    Acidichromism: The compound exhibits acidichromic behavior, where its color changes in response to changes in pH.

Common Reagents and Conditions

    UV Light: Used to induce photochromic reactions.

    Acidic or Basic Reagents: Used to induce acidichromic reactions.

Major Products Formed

The major products formed from these reactions are the colored and colorless forms of the compound, depending on the specific reaction conditions and the presence of light or pH changes .

Scientific Research Applications

Chemistry

In chemistry, Spiro[2H-indole-2,3’-[3H]naphth[2,1-b][1,4]oxazine], 6’-(2,3-dihydro-1H-indol-1-yl)-1,3-dihydro-1,3,3-trimethyl- is used as a photochromic dye in molecular electronics. Its ability to change color upon exposure to light makes it valuable in the development of optical switches and recording media .

Biology and Medicine

In biological and medical research, the compound’s photochromic properties are utilized in the development of smart materials for drug delivery systems. These materials can be designed to release drugs in response to specific light conditions, providing controlled and targeted therapy .

Industry

In industrial applications, the compound is used in the production of photochromic lenses, which darken upon exposure to sunlight and return to their clear state in the absence of UV light. This property is particularly useful in the manufacture of sunglasses and other optical devices .

Properties

IUPAC Name

6-(2,3-dihydroindol-1-yl)-1',3',3'-trimethylspiro[benzo[f][1,4]benzoxazine-3,2'-indole]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N3O/c1-29(2)23-13-7-9-15-25(23)32(3)30(29)19-31-28-22-12-6-5-11-21(22)26(18-27(28)34-30)33-17-16-20-10-4-8-14-24(20)33/h4-15,18-19H,16-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITZBBWQUBGWTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C=C(C5=CC=CC=C54)N6CCC7=CC=CC=C76)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70888872
Record name Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 6'-(2,3-dihydro-1H-indol-1-yl)-1,3-dihydro-1,3,3-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70888872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114747-44-3
Record name 6′-(2,3-Dihydro-1H-indol-1-yl)-1,3-dihydro-1,3,3-trimethylspiro[2H-indole-2,3′-[3H]naphth[2,1-b][1,4]oxazine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114747-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro(2H-indole-2,3'-(3H)naphth(2,1-b)(1,4)oxazine), 6'-(2,3-dihydro-1H-indol-1-yl)-1,3-dihydro-1,3,3-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114747443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 6'-(2,3-dihydro-1H-indol-1-yl)-1,3-dihydro-1,3,3-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 6'-(2,3-dihydro-1H-indol-1-yl)-1,3-dihydro-1,3,3-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70888872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-nitroso-2-naphthol (17.3 g; 0.10 mol) and indoline (23.8 g; 0.20 mol) in trichloroethylene (150 ml) was heated under reflux for 10 min. A solution of 1,3-dihydro-1,3,3-trimethyl-2-methyleneindoline (17.3 g; 0.1 mol) in trichloroethylene (100 ml) was added in one batch and the resulting mixture heated under reflux for 1 h. The solution was evaporatedand the oily residue treated with acetone to yield 1,3-Dihydro-1,3,3-trimethyl-6'-(2,3-dihydroindol-1-yl)spiro [2H-indole-2,3'-3H-naphtho[2,1-b][1,4]oxazine] as a yellow solid (4.44 g; 10%).
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6'-(Indolin-1-yl)-1,3,3-trimethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]
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6'-(Indolin-1-yl)-1,3,3-trimethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]
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6'-(Indolin-1-yl)-1,3,3-trimethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]
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6'-(Indolin-1-yl)-1,3,3-trimethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]
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6'-(Indolin-1-yl)-1,3,3-trimethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]

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